molecular formula C23H25ClN2O3 B564388 3-Methoxy Loratadine-d4 CAS No. 1189501-87-8

3-Methoxy Loratadine-d4

Cat. No.: B564388
CAS No.: 1189501-87-8
M. Wt: 416.938
InChI Key: XIUQXOBEGLVYPC-MKQHWYKPSA-N
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Description

3-Methoxy Loratadine-d4 is a deuterated analogue of 3-Methoxy Loratadine. It is a labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an inhibitor of both farnesyl protein transferase and geranylgeranyl protein transferase, which are enzymes involved in the treatment of cell-proliferative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxy Loratadine-d4 generally involves the synthesis of Loratadine-d4, followed by the substitution of a hydrogen atom with a deuterium atom at the corresponding position . The synthetic route typically includes the following steps:

    Synthesis of Loratadine-d4: This involves the preparation of Loratadine with deuterium atoms replacing hydrogen atoms.

    Methoxylation: The Loratadine-d4 is then methoxylated to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Dissolution and Adsorption: Crude Loratadine is dissolved in an organic solvent, and activated carbon is added to adsorb impurities.

    Purification: The solution is concentrated and loaded onto a macroporous absorption resin column. It is then washed and eluted with a mixture of isopropyl alcohol and hydrochloric acid.

    Crystallization: The pH of the eluent is adjusted, and the solution is cooled to crystallize the product.

Chemical Reactions Analysis

3-Methoxy Loratadine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy Loratadine-d4 has several scientific research applications, including:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: It is used to study metabolic pathways in vivo through stable isotope labeling.

    Medicine: It is used in the treatment of cell-proliferative diseases by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase.

    Industry: It is used in the production of various pharmaceuticals and as a diagnostic tool in clinical settings.

Mechanism of Action

3-Methoxy Loratadine-d4 exerts its effects by inhibiting farnesyl protein transferase and geranylgeranyl protein transferase. These enzymes are involved in the post-translational modification of proteins, which is crucial for cell proliferation and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cell growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-Methoxy Loratadine-d4 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

    3-Methoxy Loratadine: The non-deuterated analogue used for similar purposes but lacks the benefits of deuterium labeling.

    Loratadine-d4: Another deuterated compound used in research but without the methoxy group.

The uniqueness of this compound lies in its combination of deuterium labeling and methoxy substitution, which enhances its utility in various research applications.

Properties

IUPAC Name

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQXOBEGLVYPC-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676016
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-87-8
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)(2,2,6,6-~2~H_4_)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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